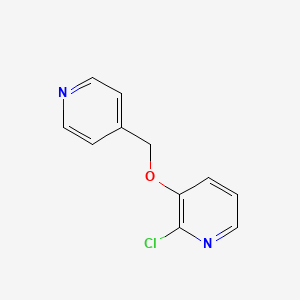

2-Chloro-3-(pyridin-4-ylmethoxy)pyridine

Description

2-Chloro-3-(pyridin-4-ylmethoxy)pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at position 2 and a pyridin-4-ylmethoxy group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Synthetic routes often involve multi-step protocols, such as the reaction of halogenated pyridine precursors with 4-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃), followed by cyclization or functionalization steps . The compound’s molecular weight ranges between 265–525 g/mol depending on substituents, with characteristic IR absorptions for C-Cl (708–718 cm⁻¹) and C-O-C (1015–1252 cm⁻¹) bonds, as well as ¹H NMR signals for aromatic protons (δ 7.18–7.79 ppm) .

Properties

Molecular Formula |

C11H9ClN2O |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

2-chloro-3-(pyridin-4-ylmethoxy)pyridine |

InChI |

InChI=1S/C11H9ClN2O/c12-11-10(2-1-5-14-11)15-8-9-3-6-13-7-4-9/h1-7H,8H2 |

InChI Key |

IMXDCXIRGSRVPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)OCC2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Functional Group Diversity : The trifluoromethyl group in 2-chloro-3-(trifluoromethyl)pyridine introduces strong electron-withdrawing effects, enhancing metabolic stability in agrochemical applications . The oxadiazole-containing analogue () adds a heterocyclic ring, which may improve binding affinity in drug targets .

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Key Findings :

- Antimicrobial Efficacy : Derivatives of this compound exhibit moderate to high antimicrobial activity (67–85%), with nitro-substituted variants showing enhanced potency against Gram-positive bacteria .

- Enzyme Inhibition : Compounds with bulkier substituents (e.g., piperidin-4-ylmethoxy) demonstrate superior enzyme inhibitory activity, highlighting the role of steric bulk in target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.